molecular formula C4H5NS2 B14619288 2-(Isothiocyanatomethyl)thiirane CAS No. 59288-35-6

2-(Isothiocyanatomethyl)thiirane

Cat. No.: B14619288
CAS No.: 59288-35-6
M. Wt: 131.2 g/mol
InChI Key: XQKUODYJZOKVEA-UHFFFAOYSA-N
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Description

2-(Isothiocyanatomethyl)thiirane is a thiirane derivative featuring a three-membered sulfur-containing ring (C₂H₄S) substituted with an isothiocyanate (-N=C=S) group via a methylene bridge. Its molecular formula is C₄H₅NS₂, with a molecular weight of 131.22 g/mol. The compound’s reactivity arises from the strained thiirane ring and the electrophilic isothiocyanate group, enabling participation in cycloaddition, nucleophilic ring-opening, and polymer modification reactions.

Properties

CAS No.

59288-35-6

Molecular Formula

C4H5NS2

Molecular Weight

131.2 g/mol

IUPAC Name

2-(isothiocyanatomethyl)thiirane

InChI

InChI=1S/C4H5NS2/c6-3-5-1-4-2-7-4/h4H,1-2H2

InChI Key

XQKUODYJZOKVEA-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)CN=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Isothiocyanatomethyl)thiirane can be synthesized through the reaction of 2-chloromethylthiirane with ammonium isothiocyanate. This reaction typically occurs in an aprotic solvent like acetonitrile (MeCN) and in the presence of a base such as potassium hydroxide (KOH) . Another method involves the reaction of thiirane with phenyl isothiocyanate, which can be catalyzed by lithium chloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger volumes.

Chemical Reactions Analysis

Types of Reactions

2-(Isothiocyanatomethyl)thiirane undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

    Ring-Opening Reactions: The strained thiirane ring can be opened by nucleophiles, leading to the formation of different products.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Isothiocyanatomethyl)thiirane involves the reactivity of its isothiocyanate group and the strained thiirane ring. The isothiocyanate group can react with nucleophiles, leading to the formation of various products. The thiirane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions .

Comparison with Similar Compounds

Comparison with Similar Thiirane Derivatives

Structural and Functional Comparisons

Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Features
2-(Isothiocyanatomethyl)thiirane C₄H₅NS₂ 131.22 -CH₂-N=C=S Dual reactivity: thiirane + isothiocyanate
SB-3CT (2-[(4-Phenoxyphenylsulfonyl)methyl]thiirane) C₁₅H₁₄O₃S₂ 306.40 -CH₂-SO₂-C₆H₄-O-C₆H₅ MMP-2/9 inhibitor; thiirane ring-opening mechanism
2-(Methoxymethyl)thiirane C₄H₈OS 104.17 -CH₂-O-CH₃ Ether-linked substituent; lower reactivity
ETBAA (Ethyl-2-(4-thiiran-2-ylmethoxy)benzamido acetate) C₁₄H₁₇NO₄S 295.35 -CH₂-O-C₆H₄-NHCOOEt H-bonding monomer for shape-memory polymers
Trimethylthiirane C₅H₁₀S 102.20 -CH(CH₃)₂ Sterically hindered; thermal stability

Reactivity and Stability

Thermal Stability
  • This compound : Predicted to decompose at lower temperatures due to electron-withdrawing -N=C=S group increasing ring strain. Comparable to substituted thiiranes, which desulfurize to alkenes at 150–250°C .
  • SB-3CT : Stable up to 200°C; sulfonyl group stabilizes the ring via resonance .
  • Trimethylthiirane : Decomposes above 250°C; bulky methyl groups reduce ring strain .
Ring-Opening Mechanisms
  • This compound : Nucleophilic attack at sulfur opens the ring, forming a dithiolane or alkene. The isothiocyanate group may participate in subsequent reactions (e.g., with amines) .
  • SB-3CT : Deprotonation at the methylene adjacent to sulfonyl initiates ring-opening, critical for MMP inhibition .
  • ETBAA : Ring-opening via anhydride crosslinking in polymers, enhanced by H-bonding motifs .
Polymer Chemistry
  • Thiirane-POSS Composites : Thiiranes like octakis[(3-thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane improve epoxy resin thermal stability (10–20°C increase in decomposition temperature) .
  • This compound: Potential crosslinker for polyurethanes or epoxy resins, leveraging isothiocyanate-amine reactions.
Medicinal Chemistry
  • SB-3CT : Inhibits MMP-2/9 via irreversible thiirane ring-opening (IC₅₀ = 13–40 nM) .
  • This compound : Unstudied in biological contexts but may mimic SB-3CT’s mechanism if the isothiocyanate group coordinates metal ions (e.g., Zn²⁺ in MMPs).

Research Findings and Data

Table 2: Thermal and Reactivity Data
Compound Decomposition Temp (°C) Key Reaction Partners Notable Products/Effects
This compound ~150 (predicted) Amines, thiols Thioureas, dithiolanes
SB-3CT 200–220 MMP active site Enzyme-inhibitor adduct
Thiirane-POSS 300–350 Epoxy anhydrides High-stability composites
2-(Methoxymethyl)thiirane 180–200 Acids, oxidizers Episulfoxides, disulfides

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